

2-vinyl-1,3-dithiane chemical properties and structure

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Compound of Interest

Compound Name: 2-Vinyl-1,3-dithiane

Cat. No.: B14555309

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An In-depth Technical Guide to the Chemical Properties and Structure of **2-Vinyl-1,3-dithiane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **2-vinyl-1,3-dithiane**, a versatile intermediate in organic synthesis.

Chemical and Physical Properties

2-Vinyl-1,3-dithiane, also known as 2-ethenyl-1,3-dithiane, is a sulfur-containing heterocyclic compound.^{[1][2][3]} Its core structure consists of a six-membered ring with two sulfur atoms at positions 1 and 3, substituted with a vinyl group at position 2.

Table 1: Chemical and Physical Properties of **2-Vinyl-1,3-dithiane**

Property	Value	Source
IUPAC Name	2-ethenyl-1,3-dithiane	[3]
Synonyms	2-Vinyl-1,3-dithiane, 1,3-Dithiane, 2-ethenyl-	[1][3]
CAS Number	61685-40-3	[1][3]
Molecular Formula	C ₆ H ₁₀ S ₂	[1][3]
Molecular Weight	146.27 g/mol	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	
XLogP3	2.4	[3]
Topological Polar Surface Area	50.6 Å ²	[3]
Rotatable Bond Count	1	

Molecular Structure

The structure of **2-vinyl-1,3-dithiane** features a dithiane ring, which typically adopts a chair conformation, and a vinyl substituent. While specific crystallographic data for **2-vinyl-1,3-dithiane** is not readily available, the general structural features of 1,3-dithianes are well-established.

Table 2: Computed Structural Identifiers

Identifier	Value	Source
SMILES	<chem>C=CC1SCCCS1</chem>	[3]
InChI	InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2,6H,1,3-5H2	[3]
InChIKey	SIZZLUKBSIWVMD-UHFFFAOYSA-N	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-vinyl-1,3-dithiane**. Below is a summary of expected spectroscopic features.

Table 3: Spectroscopic Data for **2-Vinyl-1,3-dithiane**

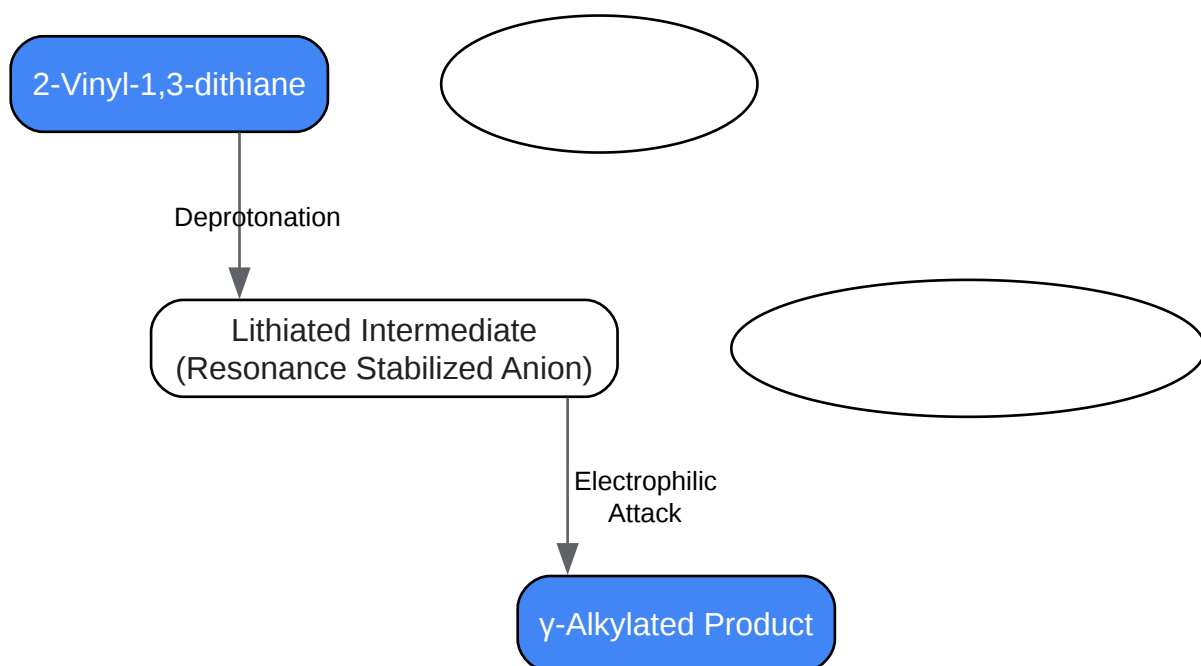
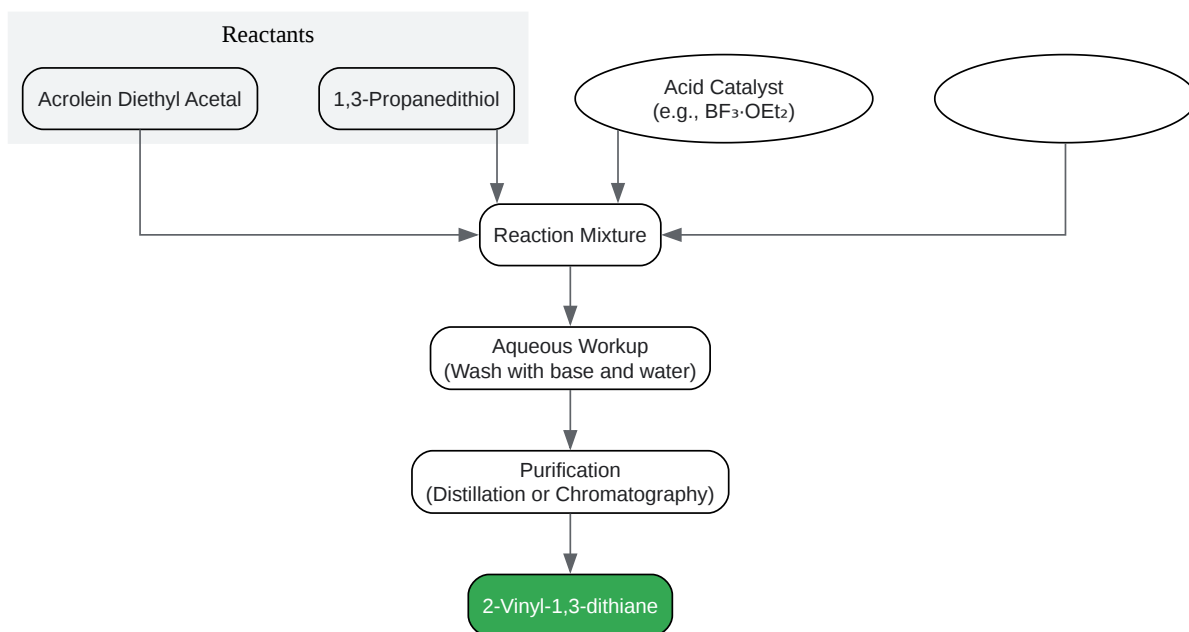
Technique	Key Features and Assignments
^1H NMR	Expected signals for the vinyl protons ($\delta \approx 5\text{-}6$ ppm) and the dithiane ring protons ($\delta \approx 2\text{-}3$ ppm).
^{13}C NMR	Expected signals for the vinyl carbons ($\delta \approx 110\text{-}140$ ppm) and the dithiane ring carbons.[3]
Infrared (IR)	Characteristic C=C stretching vibration for the vinyl group (around 1640 cm^{-1}), C-H stretching of the vinyl and alkyl groups, and C-S stretching vibrations.
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at $m/z = 146$. [1] Fragmentation patterns would likely involve the loss of the vinyl group or fragments from the dithiane ring.

Experimental Protocols

Synthesis of 2-Vinyl-1,3-dithiane

A common method for the synthesis of 2-substituted-1,3-dithianes involves the reaction of an aldehyde or its acetal with 1,3-propanedithiol in the presence of an acid catalyst.[4] For **2-vinyl-1,3-dithiane**, acrolein or acrolein diethyl acetal can be used as the starting material.

Experimental Workflow: Synthesis of **2-Vinyl-1,3-dithiane**



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